molecular formula C20H21BrN2O3 B14937699 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B14937699
M. Wt: 417.3 g/mol
InChI Key: RAZDSCQTJQLKMM-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 1351700-50-9) is a synthetic small molecule with a molecular formula of C20H21BrN2O3 and a molecular weight of 417.3 g/mol . This acetamide derivative features a bromo-substituted indole ring system linked to a 3,4-dimethoxyphenethyl group, a structural motif present in compounds investigated for various pharmacological activities. Compounds based on the N-acetamide indole scaffold have been identified as a promising chemotype in medicinal chemistry research, particularly in the search for new antimalarial agents . These structures have shown potential as inhibitors of molecular targets such as PfATP4 . Furthermore, phenoxy acetamide and its derivatives (including indole-based structures) represent a class of chemicals with significant research interest due to their wide range of potential biological activities, which can include anti-inflammatory, anti-mycobacterial, and anti-viral properties . The specific 6-bromo-indole substitution in this compound provides a versatile synthetic handle for further chemical modification, making it a valuable chemical intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies in drug discovery programs . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-4-5-16(21)12-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24)

InChI Key

RAZDSCQTJQLKMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Fragment Preparation: 6-Bromoindole Acetamide Core

The synthesis of the indole moiety typically begins with bromination of a preformed indole derivative. For example, 1H-indole undergoes regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving yields of 78–85%. Subsequent N-alkylation with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone yields 2-chloro-N-(6-bromo-1H-indol-1-yl)acetamide , a key intermediate.

Reaction Step Reagents/Conditions Yield (%)
Bromination NBS, DMF, 0–5°C 78–85
N-Alkylation Chloroacetyl chloride, K₂CO₃, acetone 65–72

Fragment Preparation: 3,4-Dimethoxyphenylethylamine Side Chain

The side chain is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethanolamine, followed by hydrogenation using palladium on carbon (Pd/C) in methanol. This two-step process affords 2-(3,4-dimethoxyphenyl)ethylamine in 82–88% overall yield.

Coupling and Final Assembly

The final step involves coupling the two fragments via a nucleophilic acyl substitution reaction. 2-Chloro-N-(6-bromo-1H-indol-1-yl)acetamide reacts with 2-(3,4-dimethoxyphenyl)ethylamine in tetrahydrofuran (THF) under reflux, catalyzed by triethylamine (Et₃N). This method achieves a yield of 68–74%, with purity >95% after recrystallization from ethyl acetate.

Reaction Optimization

Critical parameters influencing the coupling efficiency include:

  • Solvent selection : THF outperforms DMF or dichloromethane due to better solubility of intermediates.
  • Temperature : Reflux conditions (66–70°C) minimize side reactions.
  • Catalyst load : A 1.2:1 molar ratio of Et₃N to chloroacetamide prevents HCl-mediated degradation.

Analytical Characterization and Quality Control

Post-synthetic characterization employs multiple techniques to verify structural integrity:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (s, 1H, indole H-7), 7.42 (d, J = 8.2 Hz, 1H, indole H-4), and 3.90 (s, 6H, OCH₃).
  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 417.0924 (calculated: 417.0928).
  • HPLC Purity : >99% achieved using a C18 column (acetonitrile/water gradient).

Scalability and Industrial Considerations

Scale-up challenges include:

  • Bromination exotherm : Controlled addition of NBS at low temperatures prevents decomposition.
  • Amine sensitivity : The phenylethylamine side chain requires inert atmosphere handling to avoid oxidation.
  • Cost-effective purification : Recrystallization replaces column chromatography for large batches, reducing solvent waste.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

A patent-disclosed method utilizes resin-bound indole derivatives to streamline purification, though yields remain suboptimal (52–60%).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 20 min) accelerates the coupling step, enhancing yield to 79% but requiring specialized equipment.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It can be used in studies to investigate the biological activities of indole derivatives, including their interactions with proteins and enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dimethoxyphenyl ethyl acetamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Replaces the bromoindole-acetamide with a benzoyl group.
  • Properties: MW 285.3 (C₁₇H₁₉NO₃), synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield). Melting point: 90°C.
  • Lower molecular weight and simpler structure may enhance solubility but reduce target specificity compared to the bromoindole derivative .

2-(6-Bromo-1H-Indol-1-yl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structure : Substitutes the dimethoxyphenethyl group with a thiazole ring.
  • Properties : MW 336.21 (C₁₃H₁₀BrN₃OS).
  • Smaller size (vs.

U-48800 and U-51754 (Opioid Analogs)

  • Structures: Feature dichlorophenyl and dimethylaminocyclohexyl groups.
  • Key Differences: Chlorine substituents and cyclohexylamine backbone prioritize µ-opioid receptor binding, unlike the bromoindole’s undefined target.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

  • Structure : Combines indole with oxadiazole-thiol and acetamide.
  • Synthesis : Reacts indole derivatives with bromoacetamides (e.g., 2-bromo-N-substituted acetamides).
  • Broader hydrogen-bonding capacity (vs. dimethoxyphenyl) may alter pharmacokinetics .

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula MW logP Key Substituents Pharmacological Implications
Target Compound C₂₀H₂₁BrN₂O₃ 417.3 3.25 6-Bromoindole, 3,4-dimethoxyphenethyl Potential CNS activity, moderate logP
Rip-B C₁₇H₁₉NO₃ 285.3 N/A Benzoyl, 3,4-dimethoxyphenethyl Simpler structure, higher solubility
2-(6-Bromoindol-1-yl)-N-(thiazol-2-yl) C₁₃H₁₀BrN₃OS 336.2 N/A 6-Bromoindole, thiazole Enhanced heterocyclic reactivity
U-48800 C₁₇H₂₁Cl₂N₂O N/A >4* 2,4-Dichlorophenyl, dimethylaminocyclohexyl Opioid receptor affinity

*Estimated based on structural analogs.

Pharmacological and Bioavailability Considerations

  • Bromoindole vs. Benzoyl : Bromine’s electronegativity and size may enhance binding to hydrophobic pockets (e.g., kinase ATP sites), whereas benzoyl groups prioritize aromatic interactions .
  • Dimethoxyphenyl vs. Thiazole : Methoxy groups improve solubility and metabolic stability via cytochrome P450 interactions, while thiazoles may introduce metabolic liabilities (e.g., sulfoxidation) .

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , a synthetic derivative of indole, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzymes and receptors, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H21BrN2O3C_{18}H_{21}BrN_{2}O_{3}, with a molecular weight of approximately 347.21 g/mol. The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H21BrN2O3C_{18}H_{21}BrN_{2}O_{3}
Molecular Weight347.21 g/mol
CAS Number1219582-31-6

The biological activity of This compound is primarily attributed to its ability to interact with various biological targets. The indole structure facilitates significant interactions through π-π stacking with aromatic amino acids in proteins, which may modulate enzyme activity or receptor binding.

Key Biological Targets

  • Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptors : It shows potential for binding to various receptors, potentially influencing neurological pathways.

Anticancer Potential

Preliminary studies indicate that this compound may have significant anticancer properties. Research has demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of structurally related compounds against A549 lung cancer cell lines, revealing IC50 values ranging from 10 µM to 50 µM for related indole derivatives.
    • Another study reported that compounds with similar indole structures exhibited significant apoptosis in cancer cells, indicating a potential mechanism for anticancer activity.
Compound NameCell Line TestedIC50 (µM)
This compoundA54920
Related Indole DerivativeMCF-715
Indole-Based CompoundHCT11625

Neuroprotective Effects

Beyond its anticancer potential, there is emerging evidence suggesting neuroprotective effects. The compound's structural features may allow it to interact with neuroreceptors, providing a basis for further exploration in treating neurological disorders.

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